molecular formula C23H19FN4O3 B2833797 N-(2-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide CAS No. 1206999-26-9

N-(2-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide

Cat. No.: B2833797
CAS No.: 1206999-26-9
M. Wt: 418.428
InChI Key: MMNDNYGFKVJBKT-UHFFFAOYSA-N
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Description

N-(2-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a fluorophenyl group, and a picolinamide moiety, making it a subject of study in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the picolinamide moiety. Key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorinated benzene derivatives.

    Attachment of the Picolinamide Moiety: This is typically done through amide bond formation reactions, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of N-(2-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide
  • N-(2-(1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide
  • N-(2-(1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide

Uniqueness

N-(2-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. The fluorine atom’s high electronegativity and small size can enhance the compound’s binding affinity and specificity, making it a valuable molecule in drug design and other applications.

Properties

IUPAC Name

N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3/c24-16-8-10-17(11-9-16)28-14-15(13-21(28)29)22(30)26-18-5-1-2-6-19(18)27-23(31)20-7-3-4-12-25-20/h1-12,15H,13-14H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNDNYGFKVJBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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